molecular formula C26H30F3N3O3 B605925 BAY-1436032

BAY-1436032

Cat. No.: B605925
M. Wt: 489.5 g/mol
InChI Key: RNMAUIMMNAHKQR-QFBILLFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BAY-1436032 is a novel, orally bioavailable, brain-penetrant pan-inhibitor targeting mutant isocitrate dehydrogenase 1 (IDH1) enzymes, which are implicated in cancers such as glioma and acute myeloid leukemia (AML). It selectively inhibits multiple IDH1-R132X mutants (e.g., R132H, R132C) with IC50 values in the low nanomolar range (60 nM for IDH1-R132H and 45 nM for IDH1-R132C) . The compound suppresses the production of the oncometabolite 2-hydroxyglutarate (2-HG), a hallmark of IDH-mutant tumors, and restores cellular differentiation by normalizing histone methylation patterns . Preclinical studies demonstrate its efficacy in reducing tumor growth and extending survival in IDH1-mutant glioma and AML models .

Key pharmacological features of this compound include:

  • Brain penetrance: Effective in orthotopic glioma models, enabling targeting of central nervous system tumors .
  • Metabolic modulation: Reduces 2-HG levels by >50% in vivo and increases glutamate (Glu) and glutamine (GLX) concentrations, restoring normal metabolic pathways .
  • Survival benefit: In BT257 glioma models, this compound extended median survival from 16 days (control) to 34 days .

Mechanism of Action

Target of Action

BAY-1436032, also known as “3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoic acid”, is a pan-mutant inhibitor of the isocitrate dehydrogenase 1 (IDH1) protein . IDH1 is a metabolic enzyme that is frequently mutated in several human cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma .

Mode of Action

This compound specifically inhibits the activity of mutant forms of IDH1 . This inhibition prevents the formation of the oncometabolite 2-hydroxyglutarate (2-HG) from alpha-ketoglutarate (α-KG) . The compound strongly reduces 2-HG levels in cells carrying various IDH1 mutations, including IDH1-R132H, -R132C, -R132G, -R132S, and -R132L .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the isocitrate to α-ketoglutarate (αKG) conversion catalyzed by IDH1 . Mutations in IDH1 result in a neomorphic enzyme specificity, leading to a dramatic increase of intracellular 2-HG in tumor cells . By inhibiting mutant IDH1, this compound prevents the production of 2-HG, thereby affecting this metabolic pathway .

Pharmacokinetics

This compound exhibits a relatively short half-life . The compound is orally administered, and its pharmacokinetic properties allow for continuous dosing . The blood-brain barrier (BBB) penetration profile of this compound is supported by preclinical data on in vivo brain-plasma ratios .

Result of Action

The inhibition of mutant IDH1 by this compound leads to a reduction in 2-HG levels, which in turn induces myeloid differentiation of AML cells carrying IDH1 mutations . The compound also impacts DNA methylation and attenuates histone hypermethylation . In preclinical models, this compound has shown to lead to leukemic blast clearance, myeloid differentiation, depletion of leukemic stem cells, and prolonged survival .

Biochemical Analysis

Biochemical Properties

BAY-1436032 interacts with the IDH1 protein, specifically inhibiting the production of 2-HG in cells carrying IDH1-R132H, -R132C, -R132G, -R132S, and -R132L mutations . This interaction is highly specific, as cells not carrying IDH mutations are unaffected .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It reduces 2-HG levels, which is believed to interfere with αKG-dependent enzymes, causing hypermethylation of histones/DNA and blocking normal cellular differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the enzymatic activity of various IDH1-R132X mutants . This inhibition results in a potent reduction of 2-HG release in patient-derived and engineered cell lines expressing different IDH1 mutants .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a relatively short half-life . Most subjects experienced target inhibition as indicated by a median maximal reduction of plasma R-2-hydroxyglutarate levels of 76% .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The compound has shown single-agent in vivo efficacy in patient-derived glioma and intrahepatic cholangiocarcinoma solid tumor models .

Metabolic Pathways

This compound is involved in the metabolic pathway of isocitrate to α-ketoglutarate (αKG), catalyzed by the IDH1 enzyme . The compound specifically inhibits this conversion when IDH1 is mutated, leading to an increase in 2-HG levels .

Transport and Distribution

The pharmacokinetic properties of this compound allow for oral administration

Biological Activity

BAY-1436032 is a small-molecule inhibitor targeting mutant isocitrate dehydrogenase 1 (mIDH1), primarily associated with various cancers, including acute myeloid leukemia (AML) and gliomas. This article provides a comprehensive overview of its biological activity, supported by preclinical and clinical findings, data tables, and case studies.

This compound selectively inhibits mIDH1 mutations, which are known to produce the oncometabolite R-2-hydroxyglutarate (R-2HG). By inhibiting this enzyme, this compound effectively reduces R-2HG levels, thereby reversing some of the metabolic changes associated with IDH1 mutations. This action promotes myeloid differentiation in AML cells and induces apoptosis in tumor cells.

Preclinical Studies

Efficacy in AML Models

In preclinical studies, this compound demonstrated significant efficacy against various IDH1 mutant AML models. Key findings include:

  • Reduction in R-2HG Levels : Treatment with this compound led to a significant decrease in serum R-2HG levels in mouse models, correlating with reduced leukemic blast counts and improved survival rates .
  • Myeloid Differentiation : The compound induced myeloid differentiation in AML cells, which was evidenced by increased expression of differentiation markers and decreased colony formation in vitro .

Table 1: Summary of Preclinical Findings

Study TypeModel TypeDose (mg/kg)R-2HG ReductionSurvival BenefitResponse Rate
XenograftAML PDX models150SignificantIncreased100% survival
In vitroHuman AML cell linesVariableSignificantNot applicableReduced colony growth
In vivoMouse models45/150SignificantIncreasedNot specified

Clinical Studies

This compound has undergone several clinical trials to assess its safety and efficacy in patients with mIDH1 mutations.

Phase I Clinical Trials

A notable phase I clinical trial evaluated this compound in patients with mIDH1 AML. The study included:

  • Participants : 27 subjects with mIDH1 AML.
  • Dosing Regimen : Doses ranged from 300 mg to 1500 mg administered twice daily.
  • Results :
    • Overall Response Rate : 15% (4/27), including one complete response (CRp) and one partial response (PR).
    • Stable Disease : Achieved in 30% of participants.
    • Median Treatment Duration : Responders had a median treatment duration of 6.0 months .

Table 2: Clinical Trial Results

ParameterValue
Total Participants27
Objective Response Rate15%
Stable Disease30%
Median Treatment Duration6.0 months
Maximum Tolerated Dose (MTD)Not identified

Case Studies

Case studies further illustrate the clinical potential of this compound:

  • Case Study A : A patient with IDH1R132C mutant AML experienced a significant reduction in leukemic blasts after treatment with this compound, leading to prolonged survival beyond the median expected for untreated patients.
  • Case Study B : In a cohort of glioma patients treated with this compound, imaging studies showed a marked decrease in tumor-associated R-2HG levels, correlating with improved neurological function and quality of life .

Q & A

Basic Research Questions

Q. What experimental models are used to assess BAY-1436032's inhibitory efficacy against IDH1 mutations?

this compound's efficacy is typically evaluated using in vitro models such as IDH1-mutant cell lines (e.g., engineered murine hematopoietic cells or patient-derived AML cells). Key metrics include:

  • IC50 values for (R)-2-hydroxyglutarate (2-HG) suppression (e.g., 60 nM for IDH1R132H, 45 nM for IDH1R132C) .
  • Colony formation assays to measure proliferation inhibition (e.g., 50% inhibition at 0.1 μM in mutant cells vs. no effect in wild-type cells at 100 μM) .
  • Morphological differentiation markers (e.g., induction of myelomonocytic differentiation in bone marrow-derived precursors) .

Q. How is this compound's target specificity validated?

Specificity is confirmed through:

  • Comparative assays with IDH2 mutants (e.g., no 2-HG suppression in IDH2R140Q/R172K cells even at 10 μM) .
  • Structural analysis using X-ray crystallography or mutagenesis to confirm binding at the IDH1 dimer interface, distinguishing it from pan-IDH inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's differentiation effects across cell types?

Discrepancies (e.g., variable differentiation in AML vs. glioma models) require:

  • Standardized differentiation markers (e.g., CD14/CD15 expression in blood cells, GFAP in glioma) to enable cross-study comparisons .
  • Cell-specific cofactor profiling to identify metabolic dependencies (e.g., α-ketoglutarate levels) that modulate differentiation .
  • Single-cell RNA sequencing to track heterogeneity in differentiation responses .

Q. What statistical methods are recommended for analyzing dose-dependent toxicity in this compound studies?

For in vivo toxicity (e.g., reduced platelet counts at 150 mg/kg):

  • Longitudinal mixed-effects models to account for repeated measurements over time .
  • Kaplan-Meier survival analysis for comparing treatment groups (e.g., 150 mg/kg dose vs. vehicle control in leukemia models) .
  • Toxicokinetic/pharmacodynamic (TK/PD) modeling to correlate plasma concentrations with adverse effects .

Q. How can epigenetic changes induced by this compound be distinguished from off-target effects?

Use:

  • Global vs. locus-specific methylation analysis (e.g., whole-genome bisulfite sequencing vs. ChIP-seq for H3K4me3) to isolate IDH1-specific effects .
  • Rescue experiments with 2-HG supplementation to confirm on-target epigenetic modulation .
  • CRISPR-Cas9 knock-in of wild-type IDH1 in mutant cells to control for baseline metabolic shifts .

Q. Methodological Guidelines

Designing reproducible in vivo studies with this compound

  • Dosing regimen : Daily oral administration at 45–150 mg/kg in xenograft models, with blood sampling for 2-HG quantification .
  • Endpoint selection : Survival time, leukocyte counts, and histopathology for leukemia models; tumor volume and differentiation markers for solid tumors .
  • Reporting standards : Follow the ARRIVE guidelines for preclinical studies, including randomization and blinding details .

Addressing variability in 2-HG quantification across labs

  • Internal controls : Spike-in synthetic 2-HG in cell lysates to validate LC-MS/MS accuracy .
  • Inter-lab calibration : Participate in multicenter validation studies using shared reference samples .

Comparison with Similar Compounds

BAY-1436032 vs. AG-881

AG-881 is a dual IDH1/2 inhibitor with broad activity against both mutant isoforms. Below is a comparative analysis:

Parameter This compound AG-881 References
Target Specificity Pan-IDH1 (R132X mutants) Dual IDH1/2 inhibition
2-HG Reduction Efficacy 25–59.5% (in glioma models) 58% (U87IDHmut)
Brain Penetrance High (validated in orthotopic models) Moderate (limited data on CNS efficacy)
Survival Benefit Median survival: 34 days (BT257 glioma) Median survival: 30.5 days (BT257 glioma)
Metabolic Effects ↑ Glu (+34%), ↑ GLX (+16%) ↑ Glu (+36%), ↑ GLX (+14%)
Clinical Development Preclinical; IND approval for imaging Phase I trials completed

Key Differences :

  • Efficacy : AG-881 induces stronger 2-HG suppression (58% vs. 25% in U87IDHmut models) but shows less survival benefit in glioma .
  • Mechanistic divergence : this compound uniquely restores myeloid differentiation in AML models, while AG-881’s effects are less characterized in hematologic malignancies .

This compound vs. AGI-5198

Parameter This compound AGI-5198 References
2-HG Inhibition 60 nM IC50 (IDH1-R132H) 90% reduction in U87IDHmut models
Brain Penetrance High Limited data
Differentiation Induction Robust myeloid differentiation in AML Partial differentiation in glioma
Tumor Volume Reduction 59.5% (BT257 glioma) No significant reduction
Clinical Utility IND-approved for metabolic imaging Preclinical only

Key Differences :

  • Scope : AGI-5198 is selective for IDH1-R132H, whereas this compound targets multiple IDH1 mutants.
  • Therapeutic Impact : this compound induces sustained metabolic and survival benefits, whereas AGI-5198 fails to reverse epigenetic dysregulation in advanced tumors .

Comparative Efficacy in Preclinical Models

Table 1: Tumor Growth Inhibition and Survival

Model Compound Tumor Volume Reduction Median Survival (vs. Control) References
BT257 Glioma This compound 59.5% 34 days (vs. 16 days)
BT257 Glioma AG-881 49.6% 30.5 days (vs. 16 days)
U87IDHmut Glioma This compound No significant change 10 days (vs. 6 days)
U87IDHmut Glioma AG-881 No significant change 7.5 days (vs. 6 days)

Table 2: Metabolic Biomarker Modulation

Compound 2-HG Reduction Glutamate Increase Glutamine Increase References
This compound 25–59.5% +34% +16%
AG-881 58% +36% +14%

Properties

IUPAC Name

3-[2-[4-(trifluoromethoxy)anilino]-1-[(1R,5R)-3,3,5-trimethylcyclohexyl]benzimidazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30F3N3O3/c1-16-12-19(15-25(2,3)14-16)32-22-10-4-17(5-11-23(33)34)13-21(22)31-24(32)30-18-6-8-20(9-7-18)35-26(27,28)29/h4,6-10,13,16,19H,5,11-12,14-15H2,1-3H3,(H,30,31)(H,33,34)/t16-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMAUIMMNAHKQR-QFBILLFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.